molecular formula C6H4Cl2O3S B3024822 5-Chloro-2-hydroxybenzenesulfonyl chloride CAS No. 25319-95-3

5-Chloro-2-hydroxybenzenesulfonyl chloride

Cat. No. B3024822
Key on ui cas rn: 25319-95-3
M. Wt: 227.06 g/mol
InChI Key: ZFZMINYPHAEJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290444B2

Procedure details

4-Chlorophenol (4 g, 31.25 mmol) was added in portions to chlorosulfonic acid (10.3 mL, 156 mmol) while cooling in an ice bath. The resulting solution was stirred at 25° C. for 20 hrs. This was then added drop-wise to ice and water resulting in an emulsion. This was extracted with CHCl3, dried (Na2SO4) and concentrated in vacuo. Heptane was added and evaporated and replaced with cyclohexane. The resulting mixture was filtered and concentrated to give the title compound as an oil (2.16 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Cl:9][S:10](O)(=[O:12])=[O:11]>O>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=1[S:10]([Cl:9])(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
10.3 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 25° C. for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
EXTRACTION
Type
EXTRACTION
Details
This was extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Heptane was added
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g
YIELD: CALCULATEDPERCENTYIELD 30.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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